molecular formula C13H24N2O5 B2831411 Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate CAS No. 2098033-20-4

Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate

Cat. No. B2831411
CAS RN: 2098033-20-4
M. Wt: 288.344
InChI Key: NKLBOUCDJBAWFK-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate, also known as EDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. EDP is a piperidine derivative that can be synthesized using different methods.

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound related to the query, was developed as a highly potent and orally active fibrinogen receptor antagonist. This compound demonstrates the application of trisubstituted beta-amino acid residues in developing therapeutics for antithrombotic treatment, particularly in the acute phase. The innovation lies in the molecular modeling that suggests the trisubstituted beta-amino acid unit fixes the molecule into its active conformation, leading to significant human platelet aggregation inhibitory activity and oral availability in guinea pigs (Hayashi et al., 1998).

Carboxylesterase Enzyme Activation

The hydrolysis of CPT-11 (irinotecan), a prodrug activated by carboxylesterase enzymes, was characterized by two human carboxylesterase (hCE) enzymes, hCE-1 and hCE-2. This study underscores the significant role hCE-2 plays in the activation of CPT-11 in human liver at pharmacological concentrations, showcasing an application of enzyme targeting for drug activation (Humerickhouse et al., 2000).

Molecular Structure and Spectroscopic Properties

A novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, with a focus on its molecular structure, spectroscopic properties, and quantum chemical (DFT and AIM) study. The compound's formation and properties were evaluated, including thermodynamic parameters, 1H NMR chemical shifts, and various electronic transitions. This study illustrates the compound's potential for multiple interaction analysis and its significance in chemical research (Singh et al., 2013).

Neuroprotective Multi-target Therapeutic Approach

Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), was synthesized and biologically evaluated as a new drug candidate designed to offer a multi-target therapeutic neuroprotective approach for Alzheimer's disease (AD) treatment. The compound inhibits acetylcholinesterase activity, possesses antioxidant properties, and offers neuroprotection against Ab42 toxicity, suggesting a novel therapeutic strategy for AD treatment (Lecanu et al., 2010).

properties

IUPAC Name

ethyl 4-(2,2-dimethoxyethylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-4-20-13(17)15-7-5-10(6-8-15)12(16)14-9-11(18-2)19-3/h10-11H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLBOUCDJBAWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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